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molecular formula C13H13NO3S B8604279 Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfinyl]-, 1-oxide CAS No. 62381-89-9

Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfinyl]-, 1-oxide

Cat. No. B8604279
M. Wt: 263.31 g/mol
InChI Key: ZLKNYGAEGZUUIQ-UHFFFAOYSA-N
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Patent
US04120692

Procedure details

The procedure employed is identical to that of Example 68 using 7 gm (0.028 mol) 2-(4-methoxyphenylmethylthio)pyridine N-oxide in 50 ml of chloroform and 5.6 gm (0.028 mol) MCPBA in 100 ml chloroform.
Name
2-(4-methoxyphenylmethylthio)pyridine N-oxide
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][S:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N+:12]=2[O-:17])=[CH:5][CH:4]=1.C1C=C(Cl)C=C(C(OO)=[O:26])C=1>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][S:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N+:12]=2[O-:17])=[O:26])=[CH:5][CH:4]=1

Inputs

Step One
Name
2-(4-methoxyphenylmethylthio)pyridine N-oxide
Quantity
7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CSC1=[N+](C=CC=C1)[O-]
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CS(=O)C1=[N+](C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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